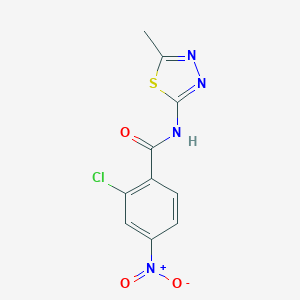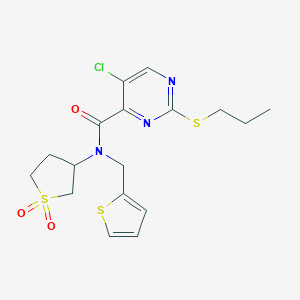![molecular formula C21H26N2O B255863 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B255863.png)
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol, also known as DMPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMPP is a beta-adrenergic agonist and has been shown to have positive effects on various physiological and biochemical processes.
Mechanism Of Action
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol acts as a beta-adrenergic agonist, which means that it binds to and activates beta-adrenergic receptors in the body. This activation leads to an increase in the levels of cyclic AMP (cAMP) in cells, which in turn leads to a variety of physiological and biochemical effects.
Biochemical And Physiological Effects
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol has been shown to have a number of beneficial effects on various physiological and biochemical processes. These effects include increased cardiac output, increased respiratory function, increased metabolic rate, and improved glucose metabolism. 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be produced in large quantities and with high purity. 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol is also relatively stable and has a long shelf life. However, there are some limitations to the use of 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol in laboratory experiments. For example, it may not be suitable for use in some experimental models or may require specialized equipment for administration.
Future Directions
There are several potential future directions for research on 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol. One area of interest is the potential use of 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol in the treatment of obesity and related metabolic disorders. Another area of interest is the potential use of 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol in the treatment of respiratory diseases such as asthma and COPD. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol and its potential applications in various therapeutic areas.
Synthesis Methods
The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol involves a multistep process that includes the reaction of 2,3-dimethylindole with 3,4-dimethylphenylamine to form an intermediate, which is then reacted with 2-chloro-1-(3,4-dimethylphenyl)ethanol to yield 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol.
Scientific Research Applications
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol has beneficial effects on cardiac function, respiratory function, and metabolism. 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol has also been shown to have potential applications in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and obesity.
properties
Product Name |
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol |
|---|---|
Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(3,4-dimethylanilino)-3-(2,3-dimethylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H26N2O/c1-14-9-10-18(11-15(14)2)22-12-19(24)13-23-17(4)16(3)20-7-5-6-8-21(20)23/h5-11,19,22,24H,12-13H2,1-4H3 |
InChI Key |
ABXXOQUNFUOENU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NCC(CN2C(=C(C3=CC=CC=C32)C)C)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(CN2C(=C(C3=CC=CC=C32)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B255785.png)


![2-[(cyanomethyl)thio]-N-phenylacetamide](/img/structure/B255796.png)

![(6E)-4-nitro-6-[(2-phenylhydrazinyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B255800.png)


![N-[4-(dimethylamino)benzyl]-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B255805.png)
![N-[4-(dimethylamino)benzyl]-4-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B255806.png)

![N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B255808.png)

![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-pyridin-3-yl-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B255812.png)